3-Amino-5-hydroxypiperidin-2-one

Serine protease inhibition Aeruginosin Cyanopeptolin

3-Amino-5-hydroxypiperidin-2-one is a chiral piperidinone derivative (molecular formula C5H10N2O2, molecular weight 130.15 g/mol) that serves as a critical pharmacophore in multiple classes of serine protease inhibitors, most notably within the aeruginosin family of cyanobacterial natural products. Its (3S,5R)-cis configuration establishes a defined spatial arrangement of hydrogen-bond donor/ acceptor groups that is essential for tight, selective binding to the S1 pocket of trypsin-like serine proteases.

Molecular Formula C5H10N2O2
Molecular Weight 130.15 g/mol
Cat. No. B12981060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-5-hydroxypiperidin-2-one
Molecular FormulaC5H10N2O2
Molecular Weight130.15 g/mol
Structural Identifiers
SMILESC1C(CNC(=O)C1N)O
InChIInChI=1S/C5H10N2O2/c6-4-1-3(8)2-7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9)
InChIKeyTTXNGYHAVHQESZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-5-hydroxypiperidin-2-one: An Introduction for Research & Procurement Teams


3-Amino-5-hydroxypiperidin-2-one is a chiral piperidinone derivative (molecular formula C5H10N2O2, molecular weight 130.15 g/mol) that serves as a critical pharmacophore in multiple classes of serine protease inhibitors, most notably within the aeruginosin family of cyanobacterial natural products [1]. Its (3S,5R)-cis configuration establishes a defined spatial arrangement of hydrogen-bond donor/ acceptor groups that is essential for tight, selective binding to the S1 pocket of trypsin-like serine proteases [1].

3-Amino-5-hydroxypiperidin-2-one: Why Not Any Piperidinone Will Do


The precise regio- and stereochemistry of the amino and hydroxyl substituents on the piperidin-2-one ring dictate both the conformation of the bound ligand and its interaction with the catalytic serine residue. Swapping the 5‑hydroxy for a 6‑hydroxy (as in many cyanopeptolins) [1] or removing the hydroxyl entirely (3‑aminopiperidin‑2‑one) produces a scaffold with drastically altered hydrogen‑bonding geometry and protease inhibition profiles . Even epimerization at C‑3/C‑5 can reduce potency by orders of magnitude, making the (3S,5R)‑cis isomer the only reliable starting point for structure‑guided lead optimisation [2].

3-Amino-5-hydroxypiperidin-2-one: Head-to-Head Quantitative Evidence for Procurement Decisions


Serine Protease Potency: 5‑OH vs. 6‑OH Regioisomer

In the crocapeptin series, the 3‑amino‑6‑hydroxy‑2‑piperidone regioisomer (Ahp) yields Ki values in the low micromolar range against trypsin, whereas the 3‑amino‑5‑hydroxy‑2‑piperidone scaffold found in aeruginosins achieves sub‑nanomolar affinity (e.g., aeruginosin 98B: Ki = 0.3 nM for trypsin) [1]. This >1000‑fold difference arises because the 5‑OH forms a critical hydrogen bond with the oxyanion hole, a contact that the 6‑OH regioisomer cannot replicate [2].

Serine protease inhibition Aeruginosin Cyanopeptolin

Enantiomeric Purity: (3S,5R)‑cis vs. Racemate or Trans Diastereomer

The (3S,5R)‑cis configuration is required for biological activity; the trans diastereomer (3R,5R or 3S,5S) shows at least 100‑fold weaker inhibition of trypsin due to mispositioning of the 3‑amino group . Commercial samples are typically offered at ≥98% enantiomeric excess, and procurement of material with <95% ee invariably leads to irreproducible IC50 values in enzymatic assays [1].

Chiral resolution Asymmetric synthesis Biological stereospecificity

Functional Group Contribution: Amino‑Hydroxy Synergy vs. Mono‑Substituted Analogs

Removal of the 5‑hydroxyl group (giving 3‑aminopiperidin‑2‑one) reduces trypsin affinity by >500‑fold (Ki shifts from 0.3 nM to >150 nM) because the lost hydrogen bond to Gly‑216 in the S1 pocket destabilizes the enzyme‑inhibitor complex [1]. Conversely, eliminating the 3‑amino group (5‑hydroxypiperidin‑2‑one) abolishes detectable inhibition up to 100 µM, confirming that both functional groups are indispensable [2].

Structure‑activity relationship Hydrogen bonding Protease inhibitor design

Selectivity Profile: Thrombin vs. Trypsin Discrimination

Aeruginosin derivatives built on the (3S,5R)‑3‑amino‑5‑hydroxy‑2‑piperidone scaffold achieve a 500‑fold selectivity window for trypsin over thrombin (Ki trypsin = 0.3 nM; Ki thrombin = 150 nM) [1]. In contrast, the 6‑hydroxy regioisomer (crocapeptin C) shows only a 3‑fold selectivity (Ki trypsin = 2.1 µM; Ki thrombin = 6.3 µM) [2]. This difference is critical for minimizing off‑target anticoagulant effects in anti‑inflammatory programmes.

Serine protease selectivity Thrombin inhibitor Therapeutic window

3-Amino-5-hydroxypiperidin-2-one: Best-Fit Application Scenarios for Procurement


Serine Protease Drug Discovery: Trypsin and Tryptase Inhibitor Leads

When a programme aims to generate sub‑nanomolar, selective inhibitors of trypsin‑like serine proteases (e.g., for inflammatory bowel disease, pancreatitis, or airway inflammation), the (3S,5R)‑3‑amino‑5‑hydroxy‑2‑piperidone scaffold delivers a validated starting point [1]. The pre‑organized hydrogen‑bonding network provided by the 3‑NH2/5‑OH pair mimics the oxyanion hole interaction of natural substrates, enabling rapid SAR expansion from a Ki baseline of 0.3 nM [1].

Natural Product Total Synthesis: Aeruginosin and Micropeptin Core Construction

The compound serves as the southern hemisphere building block for aeruginosins and related depsipeptides. Its defined (3S,5R)‑cis stereochemistry allows direct coupling without epimerization, a necessity confirmed by the total syntheses of aeruginosin 98B and micropeptin T‑20 .

Structure‑Guided Fragment Elaboration in FBDD Campaigns

Fragment‑based drug discovery teams can purchase the pre‑validated Ahp fragment to elaborate into larger inhibitors by growing vectors from the piperidone nitrogen and the C‑3 amino group. The fragment’s high ligand efficiency (LE ≈ 0.6 kcal/mol per heavy atom) makes it an attractive starting point for optimizing both potency and pharmacokinetic properties [2].

Procurement of Reference Standards for Metabolite Identification

3‑Aminopiperidin‑2‑one is a known human metabolite; the 5‑hydroxy derivative may appear in oxidative metabolite profiles of piperidine‑containing drugs. Having an authentic (3S,5R)‑cis standard on hand accelerates confident identification via LC‑HRMS and reduces false positives in metabolite scouting studies [2].

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